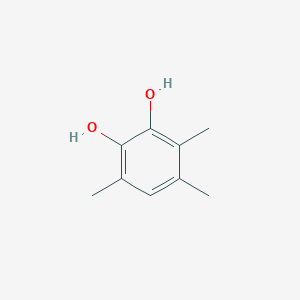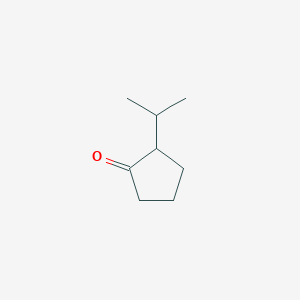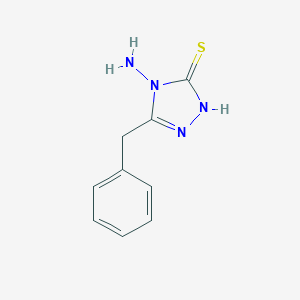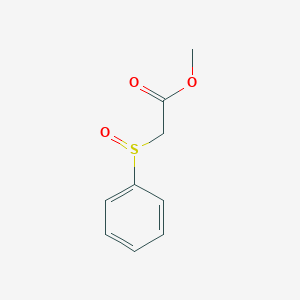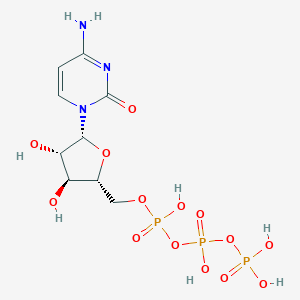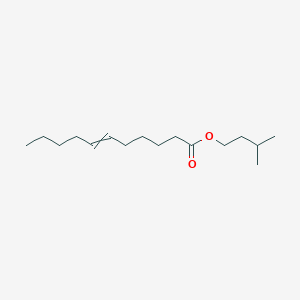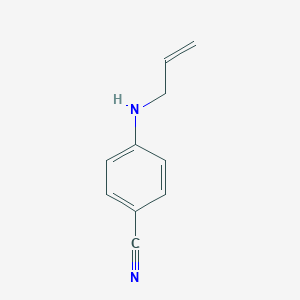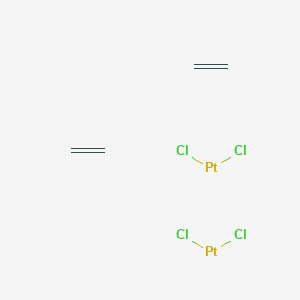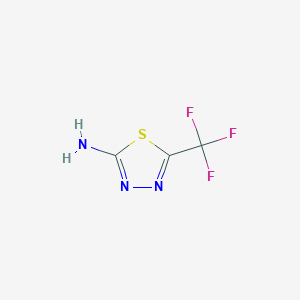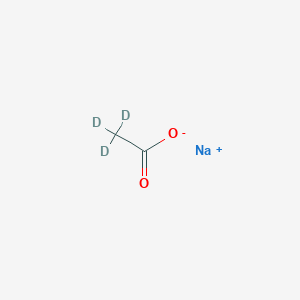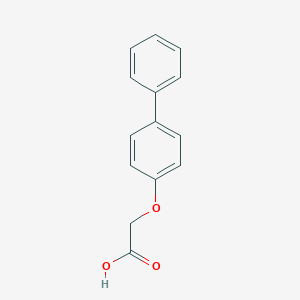
N,N-Dimethylbenzenesulfonamide
概述
描述
N,N-Dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a sulfonamide derivative where the sulfonamide group is attached to a benzene ring, and the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C6H5SO2Cl+(CH3)2NH→C6H5SO2N(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N,N-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
N,N-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N-Dimethylbenzenesulfonamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity.
相似化合物的比较
Similar Compounds
- N-Methylbenzenesulfonamide
- N,N-Diethylbenzenesulfonamide
- N-Butylbenzenesulfonamide
Uniqueness
N,N-Dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and influences its interaction with biological targets compared to other similar compounds.
属性
IUPAC Name |
N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSPJPNNLDIUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162631 | |
| Record name | Benzenesulfonamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14417-01-7 | |
| Record name | N,N-Dimethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6Y6KZ4UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of N,N-Dimethylbenzenesulfonamide?
A1: this compound serves as a versatile building block in organic synthesis. For example, it can be ortho-lithiated using n-butyllithium, generating a nucleophilic species. This ortho-lithiosulfonamide reacts with various electrophiles, including benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide, yielding a carbinol, an imine, an amide, and an acid, respectively []. This carbinol can further undergo thermal cyclization to produce a sultone [].
Q2: Can this compound act as an activating group in polymerization reactions?
A2: Yes, research indicates that the sulfonamide moiety in this compound can function as an activating group for nucleophilic aromatic substitution polymerization []. The electron-withdrawing nature of the sulfonamide group activates the aryl fluorides in 2,4-difluoro-N,N-dimethylbenzenesulfonamide, making them susceptible to substitution by phenoxide nucleophiles []. This property enables the synthesis of poly(aryl ether sulfonamide)s [].
Q3: Have any this compound derivatives shown promising antiproliferative activity?
A3: Yes, several pyridine, thiophene, thiazole, chromene, and benzochromene derivatives incorporating the this compound moiety have demonstrated potential as antiproliferative agents []. Notably, compounds incorporating these structures exhibited higher in vitro antiproliferative activity against the MCF-7 human breast cancer cell line than doxorubicin [].
Q4: What is the role of molecular docking studies in understanding the activity of this compound derivatives?
A4: Molecular docking simulations help understand how this compound derivatives interact with potential biological targets. For instance, docking studies have been employed to assess the binding mode of synthesized sulfonamides with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in certain cancer cells []. These insights can guide the design of more potent and selective antiproliferative agents.
Q5: How does the presence of a hydroxyl group influence the hydrolysis of this compound derivatives?
A5: Studies have shown that a neighboring hydroxyl group can significantly impact the hydrolysis rate of this compound derivatives. Specifically, the hydroxyl group participates in intramolecular nucleophilic catalysis during both acid-catalyzed and base-catalyzed hydrolysis of o-(1-hydroxyalkyl)-N,N-dimethylbenzenesulfonamides [, ]. This effect highlights the importance of neighboring group participation in influencing the reactivity of sulfonamide derivatives.
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, this compound derivatives can be employed in the synthesis of various heterocyclic systems. For instance, 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide acts as a key intermediate in synthesizing enaminone conjugates with potential biological activity [].
Q7: Are there analytical methods for detecting and quantifying this compound and its derivatives?
A7: Yes, various analytical techniques can be employed to characterize and quantify this compound and its derivatives. Common methods include elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry [, ]. For instance, enzymatic determination using papain inhibition has been explored for dichlofluanid, a specific this compound derivative [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
